molecular formula C21H36NNaO18S B063878 Methyl gfadsg CAS No. 162330-32-7

Methyl gfadsg

Cat. No. B063878
M. Wt: 645.6 g/mol
InChI Key: INIIUSWZEGQLNG-PBJYBBQPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl glyoxal (MG) is a highly reactive, toxic metabolite that is formed during the breakdown of glucose metabolism. Methyl glyoxal has been implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.

Mechanism Of Action

Methyl glyoxal reacts with proteins and other biomolecules, such as DNA and lipids, to form advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.

Biochemical And Physiological Effects

Methyl glyoxal has been shown to have several biochemical and physiological effects. It induces oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Methyl glyoxal also alters the structure and function of proteins, which can lead to the formation of AGEs. AGEs are implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer.

Advantages And Limitations For Lab Experiments

Methyl glyoxal is a useful tool for studying the mechanisms of glycation and protein modification. It is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function. However, methyl glyoxal is highly reactive and toxic, making it challenging to work with in the laboratory.

Future Directions

Future research on methyl glyoxal should focus on developing new methods for studying its effects on cellular function and disease development. New techniques for detecting and quantifying methyl glyoxal and AGEs in biological samples should also be developed. Additionally, more research is needed to understand the role of methyl glyoxal in the development of specific diseases, such as diabetes, neurodegenerative diseases, and cancer.

Synthesis Methods

Methyl glyoxal is synthesized by the oxidation of dihydroxyacetone phosphate (DHAP), which is an intermediate in the glycolytic pathway. The reaction is catalyzed by the enzyme methylglyoxal synthase (Methyl gfadsgS) and requires the cofactor glutathione. The reaction produces methyl glyoxal and reduced glutathione.

Scientific Research Applications

Methyl glyoxal has been widely studied in the field of biochemistry and molecular biology. It is used as a model compound to study the mechanisms of glycation and protein modification. Methyl glyoxal is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function.

properties

CAS RN

162330-32-7

Product Name

Methyl gfadsg

Molecular Formula

C21H36NNaO18S

Molecular Weight

645.6 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1

InChI Key

INIIUSWZEGQLNG-PBJYBBQPSA-M

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+]

synonyms

methyl GFADSG
methyl O-galactopyranosyl-1-3-O-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-O-sulfoglucopyranoside

Origin of Product

United States

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